molecular formula C5H6ClFN2 B6600412 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole CAS No. 1909319-19-2

5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

Cat. No. B6600412
CAS RN: 1909319-19-2
M. Wt: 148.56 g/mol
InChI Key: WGHWXGBASVMITQ-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CFDMP) is an organic compound with a unique structure that has attracted the attention of many scientists and researchers. It is a heterocyclic compound that contains nitrogen, chlorine, fluorine, and methyl groups. It is a useful intermediate for synthesizing other compounds and has many applications in scientific research.

Scientific Research Applications

5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole has been used in many scientific research applications, such as in the synthesis of new drugs, in the synthesis of new materials, and in the study of enzyme inhibition. It has also been used in the synthesis of new catalysts and in the study of organic reactions. In addition, it has been used in the synthesis of new polymers and in the study of organic synthesis. Furthermore, it has been used in the study of biological systems and in the study of biochemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is not fully understood. It is believed to interact with the active sites of enzymes, resulting in the inhibition of enzyme activity. It is also believed to interact with cellular membranes, resulting in changes to the structure and function of the membrane. In addition, it is believed to interact with proteins and nucleic acids, resulting in changes to the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole are not well understood. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have anti-viral and anti-bacterial properties. Furthermore, it has been shown to have an effect on the production of hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in lab experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is a relatively inexpensive compound and can be stored for long periods of time. However, there are some limitations to using 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in lab experiments. For example, it is not very soluble in water and can be difficult to purify. Furthermore, it is not very stable in the presence of light and oxygen.

Future Directions

There are many potential future directions for research on 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. For example, further studies could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further studies could be conducted to develop new synthetic methods for the synthesis of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole and to improve its solubility and stability. Furthermore, further studies could be conducted to develop new applications for 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole, such as in the synthesis of new drugs and materials. Finally, further studies could be conducted to explore the potential therapeutic effects of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole.

Synthesis Methods

5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole can be synthesized using several methods, such as the Knoevenagel condensation, the Biginelli reaction, the Mannich reaction, and the Vilsmeier-Haack reaction. The Knoevenagel condensation involves the reaction of an aldehyde, a ketone, and a primary amine in the presence of an acid catalyst to form an imine. The Biginelli reaction is a three-component reaction of an aldehyde, an urea or thiourea, and an α-keto acid. The Mannich reaction is a condensation reaction between an aldehyde, a primary amine, and an acid chloride or an anhydride. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with formaldehyde and a halogen acid, such as phosphorus oxychloride or phosphorus pentachloride.

properties

IUPAC Name

5-chloro-4-fluoro-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClFN2/c1-3-4(7)5(6)9(2)8-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHWXGBASVMITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole

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